molecular formula C9H16N4O2S B13511415 tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B13511415
M. Wt: 244.32 g/mol
InChI Key: JWFSMNCOARFDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of tert-butyl bromoacetate with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development.

    Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is not well-documented. triazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Similar structure but lacks the methyl group.

    Tert-butyl 2-[(5-nitro-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Contains a nitro group instead of an amino group.

    Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate: Similar structure but with a thioether linkage.

Uniqueness

Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of both the tert-butyl ester and the triazole moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and solubility.

Properties

Molecular Formula

C9H16N4O2S

Molecular Weight

244.32 g/mol

IUPAC Name

tert-butyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)15-6(14)5-16-8-12-11-7(10)13(8)4/h5H2,1-4H3,(H2,10,11)

InChI Key

JWFSMNCOARFDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NN=C(N1C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.